molecular formula C7H7NO2<br>C6H4(CH3)(NO2)<br>C7H7NO2 B074249 2-Nitrotoluene CAS No. 1321-12-6

2-Nitrotoluene

Cat. No. B074249
CAS RN: 1321-12-6
M. Wt: 137.14 g/mol
InChI Key: PLAZTCDQAHEYBI-UHFFFAOYSA-N
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Patent
US06906231B2

Procedure details

Toluene (0.91 g, 10 mmol), 68% nitric acid (30% mmol, 2.8 g) and [C4min][OTf] (0.57 g, 2 mmol) and heated (oil bath at 110° C.) in a 25 ml round bottom flask equipped with a reflux condenser for 24 hours. The reaction mixture is cooled to room temperature and the nitrotoluene/residual nitric acid is distilled off at 140° C. at 1 mBar. Phase separation of the distillate yields pure nitrotoluene as a mixture of 2- and 4-isomers. The ionic liquid remains in the distillation flask and can be reused on further reactions.
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
[Compound]
Name
[C4min][OTf]
Quantity
0.57 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:8]([O-])([OH:10])=[O:9]>>[N+:8]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[CH3:7])([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
0.91 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2.8 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
[C4min][OTf]
Quantity
0.57 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser for 24 hours
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
the nitrotoluene/residual nitric acid is distilled off at 140° C. at 1 mBar
CUSTOM
Type
CUSTOM
Details
Phase separation of the distillate

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.